Pifoxime

Beschreibung

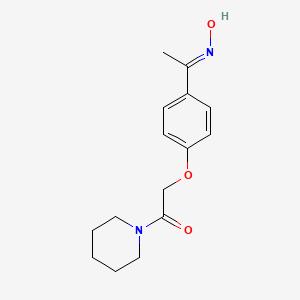

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N2O3 |

|---|---|

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12+ |

InChI-Schlüssel |

XUDSQIDNHJMBBW-FOWTUZBSSA-N |

Isomerische SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

Kanonische SMILES |

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Molecular Mechanism of Pifoxime Action and Biological Pathway Modulation

Pifoxime as a Cyclooxygenase (COX) Isoform Inhibitor

Cyclooxygenase exists in two main isoforms, COX-1 and COX-2, which play distinct roles in the body. COX-1 is generally constitutively expressed and involved in maintaining physiological functions, while COX-2 is typically induced during inflammation. jpp.krakow.plnih.gov Pifoxime has been characterized as an inhibitor of both COX-1 and COX-2. medchemexpress.eumedchemexpress.com

Specificity and Potency of COX-1 Inhibition

Downstream Effects on Prostanoid Biosynthesis Pathways

Inhibition of COX enzymes by Pifoxime directly impacts the downstream synthesis of various prostanoids, which are lipid mediators derived from arachidonic acid. nih.govcriver.com These prostanoids, including prostaglandins, thromboxanes, and prostacyclins, have diverse physiological and pathological roles. nih.govjpp.krakow.pl

Impact on Prostaglandin (B15479496) Synthesis Pathways

Prostaglandins are a class of prostanoids involved in numerous bodily functions, including inflammation, pain, and fever. nih.govjpp.krakow.pl COX enzymes catalyze the initial steps in prostaglandin synthesis. jpp.krakow.pl By inhibiting COX-1 and COX-2, Pifoxime reduces the production of prostaglandins. nih.gov For example, prostaglandin E2 (PGE2) is a key prostaglandin involved in inflammation and is synthesized via the COX pathway. nih.govbrieflands.com Inhibition of PGE2 synthesis is a common mechanism by which NSAIDs exert their anti-inflammatory effects. nih.govbrieflands.com

Modulation of Thromboxane Production Pathways

Thromboxanes, particularly Thromboxane A2 (TXA2), are prostanoids primarily produced by activated platelets. criver.comwikipedia.orgwikiwand.com TXA2 is a potent inducer of platelet aggregation and vasoconstriction. wikipedia.orgwikiwand.comnih.gov The synthesis of TXA2 is dependent on COX-1 activity in platelets. criver.com Inhibition of COX-1 by compounds like Pifoxime can lead to a reduction in TXA2 production, thereby affecting platelet function and hemostasis. criver.comnih.govmdpi.com

Influence on Prostacyclin Formation Pathways

Prostacyclin (PGI2) is another important prostanoid, primarily produced by vascular endothelial cells. wikipedia.orgwikidoc.orgdrugs.com PGI2 has opposing effects to TXA2, acting as a vasodilator and an inhibitor of platelet aggregation. wikipedia.orgwikidoc.orgdrugs.com While COX-2 is thought to be the primary isoform involved in prostacyclin synthesis in endothelial cells, COX-1 may also play a role. nih.govdrugs.com Inhibition of COX enzymes by Pifoxime can influence the balance between pro-aggregatory TXA2 and anti-aggregatory PGI2, which is crucial for cardiovascular homeostasis. nih.govwikidoc.orgdrugs.com

Exploration of Other Potential Biological Activities and Associated Molecular Mechanisms

Research into Pifoxime has explored several potential biological activities, including effects relevant to neuropsychiatric conditions, antimicrobial action, and angiogenesis.

Neuropsychiatric Research Paradigms and Underlying Mechanisms

The search results indicate that antibiotic-induced neuropsychiatric toxicity is a known phenomenon, although the exact mechanisms are often unclear and can vary between different antibiotic classes. nih.govnih.gov Proposed mechanisms for antibiotic-induced neuropsychiatric effects include interactions with CYP450 enzymes, adverse effects of lipid-soluble metabolites on the central nervous system, and alteration of cortisol and prostaglandin levels via CYP3A4 inhibition. nih.gov Fluoroquinolones, for instance, have been linked to neuropsychiatric disturbances, with potential mechanisms involving mitochondrial damage. nih.gov While these general mechanisms are discussed in the context of antibiotic-induced neuropsychiatric effects, the provided information does not specifically detail Pifoxime's involvement in these paradigms or its underlying mechanisms in this area of research.

Investigating Potential Antimicrobial Mechanisms, including Biofilm Inhibition

Bacterial biofilms are structured communities of microorganisms embedded in a self-produced matrix, which provides significant resistance to antimicrobial therapies. frontiersin.orgnih.gov Strategies for combating biofilm-mediated infections include disrupting the extracellular polymeric substance (EPS) matrix, inhibiting quorum sensing (QS), and modulating efflux pumps. frontiersin.orgmdpi.com Antimicrobial peptides, for example, can inhibit biofilm formation by reducing bacterial adhesion and degrading established biofilms. nih.gov Essential oils have also shown potential in disrupting biofilms through various mechanisms, including membrane destabilization, QS inhibition, and EPS degradation. mdpi.com The search results discuss these general mechanisms of biofilm inhibition and antimicrobial action, highlighting the challenges posed by biofilm resistance. frontiersin.orgnih.gov However, specific research findings or detailed mechanisms regarding Pifoxime's potential antimicrobial activity or its ability to inhibit biofilms are not provided in the search results.

Synthetic Methodologies and Structural Derivatization of Pifoxime

Chemical Synthesis Approaches for Pifoxime Core Structure

The core structure of Pifoxime, containing an oxime functionality and other moieties, would necessitate specific chemical reactions to assemble these components. General synthetic strategies for constructing molecules with oxime groups often involve the condensation of carbonyl compounds (aldehydes or ketones) with hydroxylamine (B1172632) or its derivatives. The specific conditions and reagents used can vary widely depending on the complexity and functional groups present in the target molecule.

The synthesis of complex organic molecules like Pifoxime proceeds through a series of intermediate compounds. Each step in the reaction pathway transforms a precursor into a more complex structure, eventually leading to the final product. Identifying key synthetic intermediates is crucial for designing efficient and scalable synthesis routes. Although specific intermediates for Pifoxime synthesis were not detailed in the search results, general synthetic pathways for oximes can involve intermediates formed during the condensation of carbonyls with hydroxylamine, such as tetrahedral adducts, which then undergo dehydration to yield the oxime.

Design and Synthesis of Pifoxime Derivatives

The design and synthesis of derivatives of a lead compound like Pifoxime are common strategies in chemical research to explore structure-activity relationships and potentially identify compounds with improved properties. This involves modifying the chemical structure of the parent compound at different positions.

Strategies for structural modification and analogue generation can involve various chemical reactions to introduce, remove, or change functional groups and substructures on the Pifoxime scaffold. These strategies might include alkylation, acylation, halogenation, or coupling reactions at different points of the molecule, such as the oxime hydroxyl group, the piperidine (B6355638) ring, or the phenoxyethyl chain. The goal is to create a library of related compounds with subtle or significant structural differences. General chemical modification techniques are well-established in organic chemistry for generating diverse structural configurations.

Formulation and Preparation Methods for Research Applications

For research applications, chemical compounds like Pifoxime need to be prepared in suitable forms. The specific formulation and preparation methods depend on the intended research use, such as in vitro studies or further chemical transformations.

Preclinical Research Paradigms and Model Systems for Pifoxime Investigation

In Vitro Experimental Models

In vitro models are fundamental in preclinical research for elucidating the mechanism of action and cellular effects of a compound before advancing to live animal studies. For a COX inhibitor like Pifoxime, this would typically involve a suite of biochemical and cell-based assays.

Cell-Based Assays for Target Engagement and Pathway Analysis (e.g., COX activity assays in cell lines)

Target engagement assays are crucial to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. For Pifoxime, this would involve assays to measure the inhibition of COX-1 and COX-2 activity in various cell lines. While Pifoxime is classified as a COX-1/2 inhibitor, specific data from such assays, including concentration-response curves or IC50 values (the concentration of an inhibitor where the response is reduced by half), are not detailed in the available literature.

Biochemical Investigations of Enzyme Kinetics and Inhibition

Biochemical assays using purified enzymes are essential for characterizing the direct interaction between a compound and its target. These studies determine key kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). Although Pifoxime's primary mechanism is stated as COX inhibition, detailed enzyme kinetic studies quantifying its potency and selectivity for COX-1 versus COX-2 are not publicly documented.

Cellular Response Studies in Inflammation Models

To assess the functional consequences of target engagement, researchers use in vitro inflammation models. This often involves stimulating cells, such as macrophages or monocytes, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory mediators (e.g., prostaglandins, cytokines like TNF-α and IL-6). No specific studies detailing the cellular anti-inflammatory responses to Pifoxime in such models have been found.

In Vitro Infection Models for Antimicrobial Potential Assessment

Some NSAIDs exhibit antimicrobial properties. The potential of Pifoxime in this regard would be assessed using in vitro infection models, where its ability to inhibit the growth of various bacterial or fungal strains is measured. There is currently no available information from such studies concerning Pifoxime.

In Vivo Animal Models for Pifoxime Research

In vivo studies are critical for evaluating the efficacy and physiological effects of a compound in a whole living organism.

Advanced Analytical and Computational Methodologies in Pifoxime Studies

Theoretical and Computational Chemistry Approaches

Structure-Activity Relationship (SAR) Studies via Computational Methods

No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically investigating Pifoxime have been identified in the public domain. While computational methods are widely used in drug discovery to understand how the chemical structure of a compound influences its biological activity, there is no evidence of their application to Pifoxime in the available literature.

Predictive Modeling for Biological Activity

There are no published studies that focus on the development or use of predictive models for the biological activity of Pifoxime. Predictive modeling is a key component of modern drug development, but research applying these techniques to Pifoxime has not been made publicly available.

Systems Biology and Omics Approaches in Pifoxime Research

The application of systems biology and 'omics' technologies to understand the broader biological effects of Pifoxime has not been documented in accessible research. These approaches provide a holistic view of the interactions of a compound within a biological system.

Gene Expression Profiling in Response to Pifoxime Exposure

No studies on gene expression profiling or transcriptomics in response to Pifoxime exposure have been found. Such studies would provide insight into the cellular pathways affected by Pifoxime at the transcriptional level.

Proteomics and Metabolomics for Pathway Elucidation

Similarly, there is no available research on the use of proteomics or metabolomics to elucidate the biological pathways affected by Pifoxime. These analyses would identify changes in protein and metabolite levels, respectively, offering a functional understanding of the compound's mechanism of action.

Comparative Analysis and Future Research Directions for Pifoxime

Pifoxime in Comparison to Other COX Inhibitors and Anti-inflammatory Agents (mechanistic and preclinical focus)

The mechanism of action for many anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of cyclooxygenase (COX) enzymes. scielo.org.mxnih.gov COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. scielo.org.mxnih.govccjm.org There are two primary isoforms of COX: COX-1 and COX-2. scielo.org.mxnih.gov COX-1 is generally considered a "housekeeping" enzyme involved in maintaining physiological functions like gastric mucosal protection and kidney function, while COX-2 is primarily induced during inflammatory processes. scielo.org.mxccjm.orgjpp.krakow.pl

Selective inhibition of COX-2 is a strategy aimed at reducing inflammation and pain with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. scielo.org.mxccjm.orgjpp.krakow.pl Examples of selective COX-2 inhibitors include celecoxib (B62257) and valdecoxib. scielo.org.mxnih.govnih.gov Non-selective NSAIDs include drugs like ibuprofen (B1674241) and naproxen. nih.govjpp.krakow.pl

To position Pifoxime within this landscape, a detailed understanding of its specific interactions with COX-1 and COX-2 is crucial. Preclinical studies are necessary to determine if Pifoxime exhibits selective COX-2 inhibition, non-selective COX inhibition, or acts through alternative anti-inflammatory pathways. Comparative preclinical studies evaluating Pifoxime alongside established COX inhibitors would provide valuable data on its relative potency and selectivity. Such studies could involve in vitro enzyme inhibition assays to determine IC50 values for COX-1 and COX-2, as well as cell-based assays measuring prostaglandin (B15479496) production in the presence of Pifoxime and comparator compounds.

Interactive Table 1: Illustrative Comparison of COX Inhibitor Selectivity (Based on general knowledge of COX inhibitors; specific Pifoxime data requires further research)

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | COX-2/COX-1 Selectivity Ratio |

| Pifoxime | To be determined | To be determined | To be determined |

| Celecoxib | High | Low | High (>1) |

| Ibuprofen | Low | Low | Near 1 |

| Rofecoxib | High | Low | High (>1) |

| Naproxen | Low | Low | Near 1 |

Note: This table is illustrative. Actual IC50 values and selectivity ratios are dependent on specific assay conditions and require experimental determination for Pifoxime.

Beyond COX inhibition, other anti-inflammatory mechanisms exist, such as the modulation of cytokine production, inhibition of immune cell migration, or effects on inflammatory signaling pathways. Preclinical investigations into Pifoxime's effects on these pathways would help delineate its full anti-inflammatory profile and identify potential advantages or differences compared to agents acting solely via COX inhibition.

Identification of Novel Research Avenues for Pifoxime

The identification of novel research avenues for Pifoxime hinges on a thorough understanding of its biological activity and potential interactions within various physiological and pathological processes. If preclinical studies confirm significant anti-inflammatory activity, particularly through mechanisms distinct from or complementary to existing drugs, this opens several possibilities.

One avenue could involve exploring its efficacy in inflammatory conditions where current treatments have limitations or significant side effects. This might include specific types of arthritis, inflammatory bowel disease, or dermatological inflammatory conditions. Research could focus on in vivo models of these diseases to assess Pifoxime's therapeutic potential.

Another direction could be the investigation of potential synergistic effects when Pifoxime is used in combination with other therapeutic agents. For example, combining Pifoxime with lower doses of existing anti-inflammatory drugs might achieve comparable efficacy with reduced toxicity.

Furthermore, if Pifoxime demonstrates effects on specific inflammatory mediators or cell types, this could lead to research into its potential in diseases where these factors play a critical role, such as certain respiratory conditions or neuroinflammatory disorders.

Development of Advanced Pifoxime Derivatives for Enhanced Specificity or Preclinical Efficacy

The development of advanced Pifoxime derivatives is a crucial step in optimizing its therapeutic potential. This process typically involves structural modifications to the Pifoxime molecule to improve properties such as target specificity, potency, pharmacokinetic profile, and reduced off-target effects.

Rational drug design approaches, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to design derivatives with enhanced affinity for specific biological targets, such as a particular COX isoform or another identified inflammatory pathway component. pnas.org For instance, if Pifoxime shows promising but non-selective COX inhibition, modifications could be aimed at increasing its selectivity for COX-2.

Preclinical evaluation of these derivatives is essential to assess their improved efficacy and potentially reduced toxicity compared to the parent compound. This would involve a battery of in vitro and in vivo tests, including enzyme inhibition assays, cellular assays, and disease models. Data tables presenting the comparative preclinical efficacy (e.g., IC50 values, reduction in inflammatory markers in animal models) of Pifoxime and its derivatives would be critical in this phase.

Interactive Table 2: Hypothetical Preclinical Efficacy of Pifoxime Derivatives (Illustrative)

| Compound | In vitro COX-2 Inhibition (IC50) | Reduction in Paw Edema (Animal Model) | Other Relevant Activity |

| Pifoxime | X µM | Y % | Z |

| Pifoxime Derivative A | 0.5X µM | 1.5Y % | Z' |

| Pifoxime Derivative B | X µM | Y % | W (Novel activity) |

Note: This table is hypothetical and for illustrative purposes only. Actual data requires experimental determination.

The synthesis and testing of a library of Pifoxime derivatives would allow for the identification of lead compounds with optimized properties for further development.

Integration of Pifoxime Research with Emerging Therapeutic Concepts

Integrating Pifoxime research with emerging therapeutic concepts can broaden its potential applications and align its development with the forefront of medical science. This could involve exploring its role in combination therapies, investigating novel delivery systems, or assessing its potential in the context of personalized medicine.

Given the increasing understanding of the complexity of inflammatory diseases, combination therapies targeting multiple pathways are gaining prominence. nih.gov Research could explore how Pifoxime, potentially with its unique mechanism, could be effectively combined with other classes of anti-inflammatory agents or drugs targeting different aspects of a disease process.

Emerging drug delivery systems, such as nanoparticles or targeted delivery methods, could be investigated to improve Pifoxime's bioavailability, reduce systemic exposure, and concentrate the drug at sites of inflammation.

By actively integrating Pifoxime research with these and other emerging therapeutic concepts, its potential as a valuable anti-inflammatory agent can be fully explored and realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.